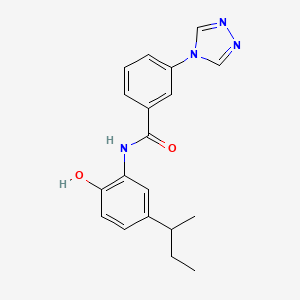
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
描述
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a triazole ring and a hydroxyphenyl group, which may impart unique chemical and biological properties.
属性
IUPAC Name |
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-13(2)14-7-8-18(24)17(10-14)22-19(25)15-5-4-6-16(9-15)23-11-20-21-12-23/h4-13,24H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINRFIMGCBWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Hydroxyphenyl Intermediate: Starting with a suitable phenol derivative, the hydroxy group can be introduced via electrophilic aromatic substitution.
Introduction of the Butan-2-yl Group: This can be achieved through Friedel-Crafts alkylation using butan-2-yl chloride in the presence of a Lewis acid catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: Finally, the hydroxyphenyl intermediate and the triazole derivative can be coupled using amide bond formation techniques, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or antimicrobial properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and triazole groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
- N-(5-methyl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
- N-(5-ethyl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
Uniqueness
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the butan-2-yl group, which may impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


